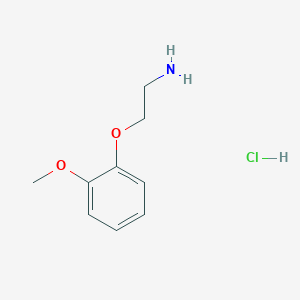

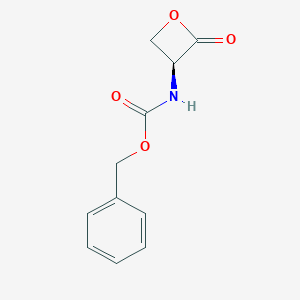

2-(2-methoxyphenoxy)ethanamine Hydrochloride

Descripción general

Descripción

Carvedilol EP Impurity E, también conocido como Carvedilol USP E, es un bloqueador beta no selectivo y un bloqueador alfa-1. Se utiliza principalmente en el manejo de la insuficiencia cardíaca congestiva. Este compuesto es una impureza significativa que se encuentra en Carvedilol, un medicamento utilizado para tratar la presión arterial alta y la insuficiencia cardíaca .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Carvedilol EP Impurity E implica varios pasos. Un método común incluye la reacción de 4-(oxiran-2-ilmetoxi)-9H-carbazol con carbonato de potasio y epiclorhidrina. Esta reacción generalmente se lleva a cabo bajo condiciones de reflujo durante 20-25 horas .

Métodos de producción industrial: En entornos industriales, la producción de Carvedilol y sus impurezas, incluida Carvedilol EP Impurity E, a menudo implica cromatografía líquida de alta resolución (HPLC) para la separación y purificación. La mejor separación se logra utilizando una columna Chromolit RP 8e con una fase móvil de acetonitrilo-agua (45:55, v/v) ajustada a pH 2.5 con ácido fórmico .

Análisis De Reacciones Químicas

Tipos de reacciones: Carvedilol EP Impurity E experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo bajo condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Carvedilol EP Impurity E tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como estándar de referencia en el control de calidad de los productos farmacéuticos que contienen Carvedilol.

Biología: Los estudios que implican interacciones con receptores adrenérgicos a menudo utilizan este compuesto para comprender la unión y la actividad de los receptores.

Medicina: La investigación sobre la insuficiencia cardíaca y la hipertensión con frecuencia incluye Carvedilol EP Impurity E para estudiar su farmacocinética y farmacodinamia.

Industria: Se utiliza en el desarrollo y validación de métodos analíticos para pruebas de medicamentos y garantía de calidad

Mecanismo De Acción

Carvedilol EP Impurity E, como Carvedilol, inhibe la taquicardia inducida por el ejercicio a través de su acción sobre los receptores beta adrenérgicos. También relaja el músculo liso en la vasculatura al bloquear los receptores adrenérgicos alfa-1, lo que lleva a una reducción de la resistencia vascular periférica y una disminución de la presión arterial. A dosis más altas, también puede bloquear los canales de calcio, lo que contribuye a sus efectos antihipertensivos .

Compuestos similares:

- Carvedilol EP Impurity D

- Carvedilol USP Related Compound C

- Carvedilol Nitroso Impurity

Comparación: Carvedilol EP Impurity E es único debido a su doble acción como bloqueador beta y bloqueador alfa-1. Esta doble acción es ventajosa en el tratamiento de la insuficiencia cardíaca y la hipertensión, ya que proporciona una gama más amplia de efectos terapéuticos en comparación con los compuestos que solo se dirigen a un tipo de receptor .

Comparación Con Compuestos Similares

- Carvedilol EP Impurity D

- Carvedilol USP Related Compound C

- Carvedilol Nitroso Impurity

Comparison: Carvedilol EP Impurity E is unique due to its dual action as both a beta blocker and alpha-1 blocker. This dual action is advantageous in treating heart failure and hypertension, as it provides a broader range of therapeutic effects compared to compounds that only target one type of receptor .

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWPXZOMSZABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376403 | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-07-9 | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-phenoxy)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)